ST638 vs. Genistein, AG957, and PP2: Differential Effects on Cardiac Ion Channel Kinetics
In a direct head-to-head comparison using human atrial myocytes, ST638 was shown to have a distinct effect on the transient outward potassium current (I(to)). While all PTK inhibitors (genistein, AG957, ST638, PP2) reduced I(to) amplitude, the rank order of potency was genistein > AG957 > ST638 > PP2. Crucially, ST638 and PP2 (protein substrate inhibitors) uniquely accelerated the current's inactivation and delayed its recovery from inactivation, a kinetic effect not observed with the ATP-binding site inhibitors genistein and AG957 [1].
| Evidence Dimension | Inhibition of I(to) amplitude at +60 mV |
|---|---|
| Target Compound Data | At 100 μM, ST638 inhibited I(to) amplitude; potency order genistein>AG957>ST638>PP2 (exact % not provided). |
| Comparator Or Baseline | Genistein (ATP-site inhibitor) inhibited I(to) by 28±3%, 59±3%, and 89±3% at 15, 50, and 100 μM, respectively. |
| Quantified Difference | ST638 is less potent at reducing amplitude but uniquely accelerates I(to) inactivation and delays recovery, unlike ATP-site inhibitors. |
| Conditions | Whole-cell patch-clamp of isolated human atrial myocytes. |
Why This Matters
This functional divergence demonstrates that ST638's mechanism (substrate-competitive) yields a qualitatively different biological outcome from ATP-competitive inhibitors, making it essential for studies requiring pathway-specific kinetic modulation.
- [1] Wang, Y., Wagner, M. B., Kumar, R., Cheng, J., & Joyner, R. W. (2002). Regulation of transient outward current in human atrial myocytes by protein tyrosine kinase pathway. Journal of Cardiovascular Electrophysiology, 13(10), 1001-1007. View Source
